4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
4,5-Dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group. The piperidine and pyrimidine moieties are then incorporated through nucleophilic substitution reactions. Common reagents used in these steps include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
4,5-Dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are crucial for its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds such as 2,3,5-trisubstituted thiophenes and aminothiophene derivatives share structural similarities.
Piperidine Derivatives: Other piperidine-containing compounds, like spiropiperidines and piperidinones, exhibit similar pharmacological properties.
Uniqueness: What sets 4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide apart is its combination of the thiophene ring with the piperidine and pyrimidine moieties. This unique structure enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-11-9-14(22-12(11)2)23(20,21)18-13-5-3-8-19(10-13)15-16-6-4-7-17-15/h4,6-7,9,13,18H,3,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVCUCCGGMZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCCN(C2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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